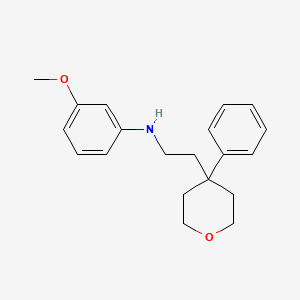
Icmt-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-32 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the posttranslational modification of proteins containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways. ICMT inhibitors like this compound have shown potential in cancer research due to their ability to disrupt the function of oncogenic proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-32 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-32 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Icmt-IN-32 has several scientific research applications, including:
Chemistry: Used as a tool to study the role of ICMT in protein modification and its impact on cellular functions.
Biology: Helps in understanding the biological processes regulated by ICMT, including cell signaling and protein localization.
Medicine: Investigated for its potential therapeutic applications in cancer treatment by inhibiting the function of oncogenic proteins.
Industry: May be used in the development of new drugs targeting ICMT-related pathways.
Mechanism of Action
Icmt-IN-32 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme catalyzes the methylation of the carboxylic acid group of isoprenylated cysteine residues in proteins. By inhibiting this enzyme, this compound disrupts the proper localization and function of these proteins, many of which are involved in critical cell signaling pathways. The inhibition of ICMT leads to the accumulation of unmethylated proteins, which can affect various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: Another ICMT inhibitor that has been studied for its potential anti-cancer properties.
UCM-1336: A compound that inhibits ICMT and has shown efficacy in glioblastoma models.
Indole-based ICMT inhibitors: A class of compounds identified through high-throughput screening that target ICMT.
Uniqueness of Icmt-IN-32
This compound is unique due to its specific inhibitory activity against ICMT with an IC50 value of 0.777 micromolar. This high potency makes it a valuable tool for studying the role of ICMT in various biological processes and for developing potential therapeutic applications.
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-(4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C20H25NO2/c1-22-19-9-5-8-18(16-19)21-13-10-20(11-14-23-15-12-20)17-6-3-2-4-7-17/h2-9,16,21H,10-15H2,1H3 |
InChI Key |
QRQVZVPYNBKTER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC2(CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















